molecular formula C28H29N3O5S2 B15077665 ethyl 4-({[(3Z)-3-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetyl}amino)benzoate

ethyl 4-({[(3Z)-3-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetyl}amino)benzoate

Cat. No.: B15077665
M. Wt: 551.7 g/mol
InChI Key: DAYGQZNNNYRCAC-VHXPQNKSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-({[(3Z)-3-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetyl}amino)benzoate is a complex organic compound with a molecular formula of C28H29N3O5S2 and a molecular weight of 551.688 g/mol . This compound is notable for its unique structure, which includes a thiazolidinone ring, an indole moiety, and a benzoate ester group. It is used primarily in research settings due to its potential biological activities.

Preparation Methods

The synthesis of ethyl 4-({[(3Z)-3-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetyl}amino)benzoate typically involves multi-step organic reactions The synthetic route often starts with the preparation of the thiazolidinone ring, followed by the formation of the indole moiety, and finally the esterification to form the benzoate group Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound

Chemical Reactions Analysis

Ethyl 4-({[(3Z)-3-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the thioxo group to a thiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoate ester group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 4-({[(3Z)-3-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetyl}amino)benzoate has several scientific research applications:

    Chemistry: It is used as a model compound to study the reactivity of thiazolidinone and indole derivatives.

    Biology: Researchers investigate its potential as an antimicrobial or anticancer agent due to its unique structure.

    Medicine: Preliminary studies suggest it may have therapeutic potential, although more research is needed to confirm its efficacy and safety.

    Industry: Its applications in industry are limited, but it may be used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of ethyl 4-({[(3Z)-3-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetyl}amino)benzoate is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its thiazolidinone and indole moieties. These interactions may modulate biological pathways involved in cell growth, apoptosis, and microbial activity.

Comparison with Similar Compounds

Ethyl 4-({[(3Z)-3-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetyl}amino)benzoate can be compared with other thiazolidinone and indole derivatives. Similar compounds include:

Properties

Molecular Formula

C28H29N3O5S2

Molecular Weight

551.7 g/mol

IUPAC Name

ethyl 4-[[2-[(3Z)-3-(3-hexyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-2-oxoindol-1-yl]acetyl]amino]benzoate

InChI

InChI=1S/C28H29N3O5S2/c1-3-5-6-9-16-30-26(34)24(38-28(30)37)23-20-10-7-8-11-21(20)31(25(23)33)17-22(32)29-19-14-12-18(13-15-19)27(35)36-4-2/h7-8,10-15H,3-6,9,16-17H2,1-2H3,(H,29,32)/b24-23-

InChI Key

DAYGQZNNNYRCAC-VHXPQNKSSA-N

Isomeric SMILES

CCCCCCN1C(=O)/C(=C/2\C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)C(=O)OCC)/SC1=S

Canonical SMILES

CCCCCCN1C(=O)C(=C2C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)C(=O)OCC)SC1=S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.